molecular formula C10H8BrFO2 B13228917 Methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate

Methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate

Cat. No.: B13228917
M. Wt: 259.07 g/mol
InChI Key: UETDGVHMUPTWOP-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrFO2 It is a derivative of prop-2-enoate, featuring a bromine and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method includes the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions may involve pathways such as enzyme inhibition or receptor binding, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromo-2-chlorophenyl)prop-2-enoate
  • Methyl 2-(5-bromo-2-iodophenyl)prop-2-enoate
  • Methyl 2-(5-bromo-2-methylphenyl)prop-2-enoate

Uniqueness

Methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can significantly alter the compound’s chemical and physical properties, such as its reactivity, polarity, and biological activity, compared to other similar compounds.

Biological Activity

Methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The synthesis typically involves the esterification of the corresponding carboxylic acid with methanol under acidic conditions, often utilizing sulfuric acid as a catalyst.

Synthesis Reaction

The general reaction for synthesizing this compound can be represented as follows:

Carboxylic Acid+MethanolH2SO4Methyl 2 5 bromo 2 fluorophenyl prop 2 enoate+Water\text{Carboxylic Acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 2 5 bromo 2 fluorophenyl prop 2 enoate}+\text{Water}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The halogen substituents enhance its interaction with microbial enzymes and cell membranes, potentially leading to inhibition of growth in various pathogens. Studies have shown that compounds with similar structures often display enhanced antimicrobial properties due to increased lipophilicity and reactivity towards biological targets.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. The unique structure allows for interactions with cancer cell receptors, potentially leading to apoptosis or cell cycle arrest. Preliminary studies suggest that this compound may inhibit specific cancer cell lines more effectively than its non-halogenated analogs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The halogen atoms may enhance binding affinity to target enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and survival.
  • Electrophilic Reactivity : The electrophilic nature of the carbonyl group allows for nucleophilic attacks from biological molecules, leading to potential therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(5-bromo-2-chlorophenyl)prop-2-enoateChlorine instead of fluorineModerate antimicrobial activity
Methyl 2-(5-bromo-2-iodophenyl)prop-2-enoateIodine instead of fluorineEnhanced anticancer activity
Methyl 2-(5-bromo-2-methylphenyl)prop-2-enoateMethyl group instead of halogenReduced biological activity

This table illustrates how variations in halogen substitution can affect biological potency and selectivity.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of non-halogenated counterparts, suggesting enhanced efficacy due to halogenation.

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a notable decrease in cell viability compared to control groups, highlighting its potential as a therapeutic agent.

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

methyl 2-(5-bromo-2-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8BrFO2/c1-6(10(13)14-2)8-5-7(11)3-4-9(8)12/h3-5H,1H2,2H3

InChI Key

UETDGVHMUPTWOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

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